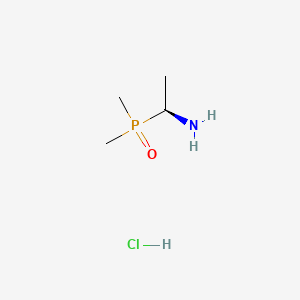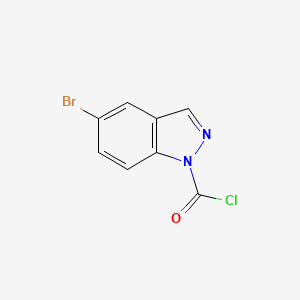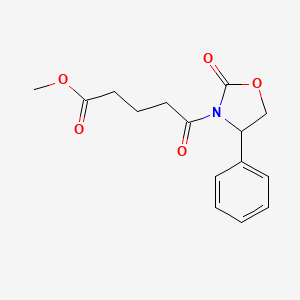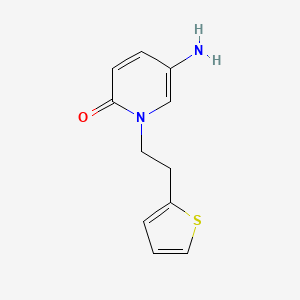
5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core with an amino group at the 5-position and a thiophene ring attached via an ethyl linker. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-bromoethylthiophene and 5-amino-2-pyridinone.
Coupling Reaction: The 2-bromoethylthiophene is reacted with 5-amino-2-pyridinone under basic conditions to form the desired product. Common bases used in this reaction include potassium carbonate or sodium hydride.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino group and the thiophene ring can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-pyridinone: A simpler analog with similar core structure but lacking the thiophene ring.
2-(Thiophen-2-yl)ethylamine: Contains the thiophene ring and ethyl linker but lacks the pyridinone core.
Thiophene derivatives: Various compounds with the thiophene ring but different substituents and functional groups.
Uniqueness
5-Amino-1-(2-(thiophen-2-yl)ethyl)pyridin-2(1h)-one is unique due to the combination of the pyridinone core, amino group, and thiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C11H12N2OS |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
5-amino-1-(2-thiophen-2-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C11H12N2OS/c12-9-3-4-11(14)13(8-9)6-5-10-2-1-7-15-10/h1-4,7-8H,5-6,12H2 |
Clé InChI |
QPKPKHISSFVCCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CCN2C=C(C=CC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


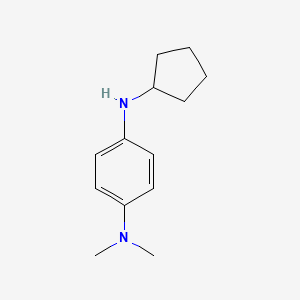
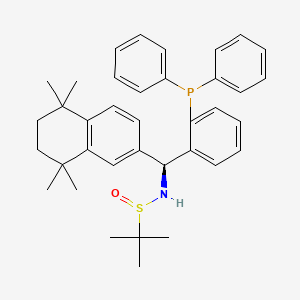
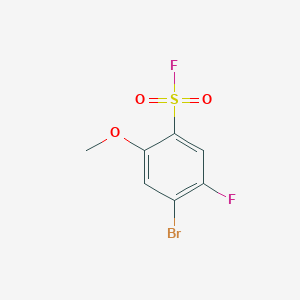
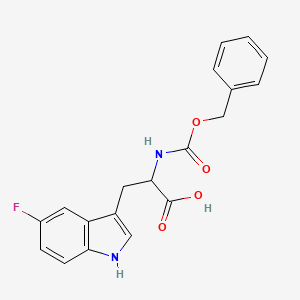

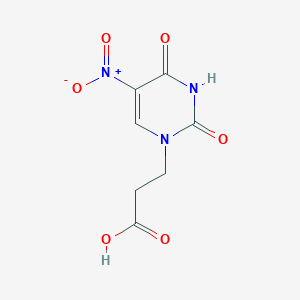

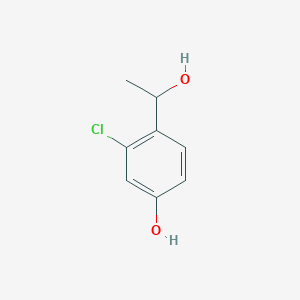
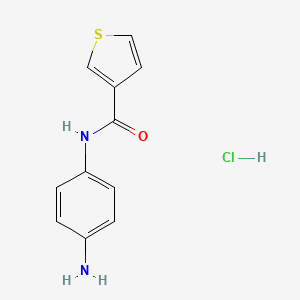
![2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
